
3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isoxazole ring, a pyridine moiety, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Metal-free synthetic routes are often preferred to minimize the use of toxic and expensive catalysts .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying pharmacological properties or generating intermediates for further derivatization.
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the pyridin-2-ylmethyl group.
-
LiOH in THF/water mixtures provides selective cleavage without affecting the isoxazole ring .
Oxidation Reactions
The methoxy group and isoxazole ring participate in oxidation processes under controlled conditions.
Mechanistic Notes :
-
Isoxazole ring oxidation proceeds via electrophilic attack at the electron-deficient C-4 position .
-
Pyridine N-oxidation improves hydrogen-bonding capacity for biological targeting .
Reduction Reactions
Selective reduction of the isoxazole ring enables access to saturated heterocycles.
Experimental Observations :
-
Mo(CO)₆-mediated reductive ring-opening produces enamine intermediates for pyridone synthesis .
-
Catalyst choice determines regioselectivity in partial vs. full reductions .
Nucleophilic Substitution
The pyridine and isoxazole rings participate in substitution reactions at electrophilic positions.
Structural Insights :
-
Electron-withdrawing carboxamide group activates C-4 for nucleophilic attack .
-
Bromination at pyridine C-3 occurs regioselectively due to directing effects.
Cross-Coupling Reactions
The compound serves as a substrate for palladium-catalyzed coupling reactions.
Optimization Data :
-
Suzuki reactions achieve >80% yield with electron-deficient boronic acids.
-
Microwave irradiation reduces reaction times from 24 hr to 2 hr.
Cycloaddition Reactions
The isoxazole ring participates in [3+2] and [4+2] cycloadditions to form polycyclic systems.
Applications :
Scientific Research Applications
Chemistry
3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
Research indicates that this compound may exhibit bioactive properties, particularly:
- Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Potential: Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential pathways for therapeutic applications.
Medicine
The compound is being explored for its therapeutic applications in treating diseases such as:
- Cancer: Due to its ability to inhibit tumor cell proliferation.
- Infectious Diseases: As an antimicrobial agent against resistant bacterial strains.
Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound using the disc diffusion method. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Anticancer Activity Investigation
In vitro studies on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity with varying IC50 values:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 10.5 |
MCF-7 (Breast Cancer) | 13.0 |
These findings highlight the compound's potential as a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
- 3-methoxy-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide
- 3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-4-carboxamide
Uniqueness
3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs .
Biological Activity
3-Methoxy-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various research findings.
The biological activity of this compound is primarily attributed to its structural components, particularly the isoxazole ring and the carboxamide group. These features enable the compound to interact with specific molecular targets, such as enzymes and receptors, enhancing its binding affinity and specificity. The methoxy groups may also facilitate these interactions by modulating the compound's conformation and solubility .
Anticancer Activity
Research has demonstrated that isoxazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to this compound have been evaluated against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines, with IC50 values ranging from 0.7 to 35.2 µM .
Table 1: Anticancer Activity of Isoxazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | Huh7 | < 10 |
Indole-3-isoxazole-5-carboxamide | MCF7 | 2.3 |
Indole-3-isoxazole-5-carboxamide | HCT116 | 4.7 |
Antidiabetic Effects
Another area of interest is the compound's potential role as a glucokinase activator. Similar compounds have shown promising results in lowering blood glucose levels in animal models. For example, a related pyridine derivative exhibited a glucose AUC reduction of 32% in an oral glucose tolerance test (OGTT) in C57BL/6J mice . This suggests that this compound may also possess similar antidiabetic properties.
Case Studies
In a study evaluating isoxazole derivatives for their cytotoxic effects on cancer cells, it was observed that certain compounds caused significant cell cycle arrest in the G0/G1 phase, indicating their potential as effective anticancer agents . The results highlighted that these compounds not only inhibited cell proliferation but also induced apoptosis in treated cells.
Safety and Toxicity
Preliminary toxicity assessments indicate that derivatives of isoxazole, including our compound of interest, exhibit favorable safety profiles in preclinical studies. These assessments are crucial for determining the viability of these compounds as therapeutic agents .
Properties
IUPAC Name |
3-methoxy-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-10-6-9(17-14-10)11(15)13-7-8-4-2-3-5-12-8/h2-6H,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSMVOUPPXJJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.